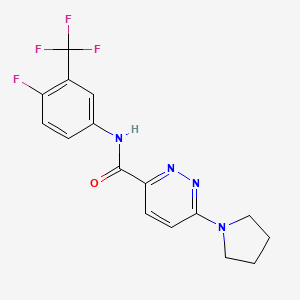

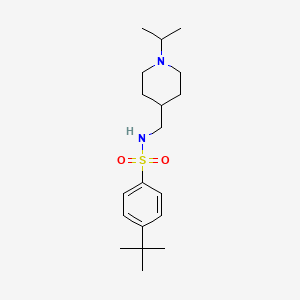

Ethyl (3-carbamoyl-5-phenylthiophen-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . The reaction involves the use of carbonylimidazolide in water with a nucleophile .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) .Scientific Research Applications

Food Safety and Chinese Liquor (Baijiu)

Ethyl carbamate (EC) is a genotoxic and carcinogenic compound found in alcoholic beverages, including Chinese liquor (Baijiu). Baijiu is a traditional and unique distilled liquor with widespread consumption in China. Controlling EC levels in Baijiu is crucial due to its popularity. Researchers have focused on analyzing EC presence, quantification methods (such as GC-MS and HPLC), formation mechanisms during fermentation and distillation, and strategies to reduce EC content .

Microbial Degradation of EC Precursors

To enhance food safety, scientists have explored using microorganisms to reduce EC content in fermented grains. By isolating microorganisms with EC degradation abilities, they aim to mitigate the risk associated with this carcinogen in alcoholic beverages .

Bioremediation and Environmental Applications

Given EC’s genotoxicity and carcinogenicity, understanding its fate in the environment is essential. Researchers investigate bioremediation strategies to break down EC in contaminated soil or water. Microorganisms capable of degrading EC could play a role in environmental cleanup .

Chemical Synthesis and Organic Chemistry

Understanding the reactivity of EC and its derivatives can lead to novel synthetic routes or functionalization strategies. Researchers may explore its use as a building block in organic synthesis or investigate its behavior under various reaction conditions.

Wang, C., Wang, M., & Zhang, M. (2021). Ethyl carbamate in Chinese liquor (Baijiu): presence, analysis, formation, and control. Applied Microbiology and Biotechnology, 105(14), 5517–5527. Read more High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate Precursors. Foods, 13(6), 864. Read more Advancements in Fermented Beverage Safety: Isolation and Application of Clavispora lusitaniae Cl-p for Ethyl Carbamate Degradation. Microorganisms, 12(5), 882. Read more

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate is a complex compound that is part of the carbamate class of compounds . Carbamates are known to have a wide range of targets, depending on their specific structure and functional groups . .

Mode of Action

Carbamates, in general, are known for their ability to interact with their targets through various mechanisms . For instance, some carbamates act as protecting groups for amines, which can be installed and removed under relatively mild conditions .

Biochemical Pathways

For example, urethanase, an enzyme found in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor .

Result of Action

For example, some carbamates are known to have deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

properties

IUPAC Name |

ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-13-10(12(15)17)8-11(20-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNFBGHOORFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)

![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)